molecular formula C14H10N2OS B6322299 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol CAS No. 163298-80-4

2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol

Cat. No.: B6322299
CAS No.: 163298-80-4
M. Wt: 254.31 g/mol
InChI Key: UZIQCKWDELLOOL-UHFFFAOYSA-N
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Description

2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Mechanism of Action

Target of Action

Similar compounds have been found to target bacterial strains such asB. cereus, B. subtilis, and E. coli . These targets play a crucial role in maintaining the bacterial cell structure and function.

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activity against certain bacterial strains . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or function of these bacteria.

Biochemical Pathways

Based on its potential antibacterial activity , it can be inferred that it may interfere with essential biochemical pathways in bacteria, leading to their inhibition or death.

Result of Action

Similar compounds have shown inhibitory activity against certain bacterial strains , suggesting that the compound may lead to the inhibition or death of these bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, aromatic boronic acids can be reacted with thiazole derivatives using palladium acetate as a catalyst and cesium carbonate as a base in an aqueous ethanol solution under an argon atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid
  • 2-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)acetic acid
  • 2-(2-Ethyl-4-pyridinyl)-1,3-thiazol-4-yl)acetic acid

Uniqueness

2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol stands out due to its unique combination of the pyridine and thiazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c17-13-6-2-1-5-11(13)12-9-18-14(16-12)10-4-3-7-15-8-10/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIQCKWDELLOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

o-(Bromoacetyl)phenyl acetate (2.57 g, 10 mmol) in dry acetone (30 mL) was treated with thionicotinamide (1.38 g, 10 mmol). The mixture was refluxed 16 hours, cooled to about 20° C. at which point a precipitate formed (2.46 g). The precipitate was filtered and dried in vacuo. The precipitate was dissolved in MeOH (50 mL) and treated with 10% NaOH in H2O (20 mL) for 1 hour at about 20° C. to hydrolyze the acetate ester. The pH was adjusted to neutrality with 6N HCl while chilling on ice/H2O and the volume was reduced to about 35 mL in vacuo. After cooling to about 4° C., an orange solid precipitate formed, which was removed by filtration and dried in vacuo to constant mass to yield 36-50% product (LSIMS m/s 254 (MH+)).
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
36%

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